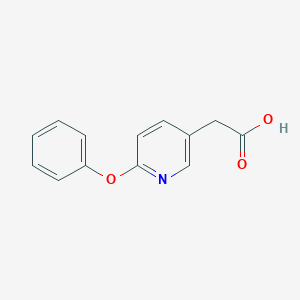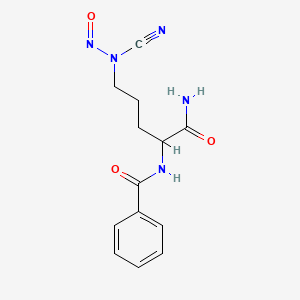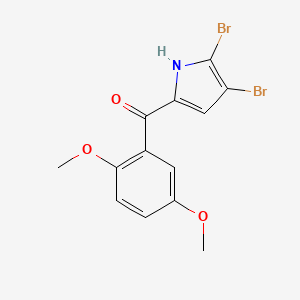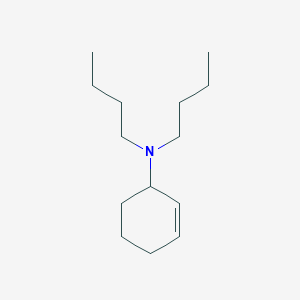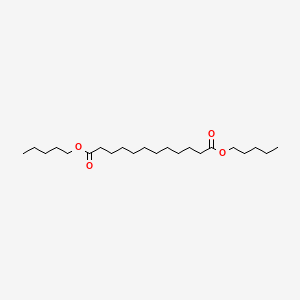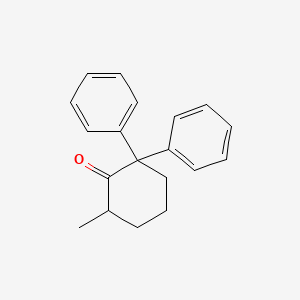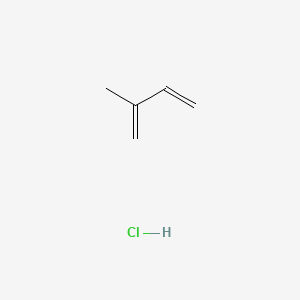
Isoprene monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoprene monohydrochloride is a chemical compound derived from isoprene, a volatile C5 hydrocarbon. Isoprene itself is a precursor for synthetic rubber and various natural products. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Isoprene monohydrochloride can be synthesized through the chlorination of isoprene. The reaction typically involves the addition of hydrochloric acid to isoprene under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove impurities and unreacted starting materials.
化学反应分析
Types of Reactions
Isoprene monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various alcohols, ketones, or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
科学研究应用
Isoprene monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of synthetic rubber and other industrial materials.
作用机制
The mechanism by which isoprene monohydrochloride exerts its effects involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, leading to the formation of more complex molecules. The specific pathways and targets depend on the context in which it is used, such as in chemical synthesis or biological systems.
相似化合物的比较
Isoprene monohydrochloride can be compared with other similar compounds, such as:
Isoprene: The parent compound, used widely in synthetic rubber production.
Isoprene dichloride: Another chlorinated derivative with different reactivity and applications.
Isoprene oxide: An oxidized form of isoprene with distinct chemical properties.
This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
51815-03-3 |
|---|---|
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC 名称 |
2-methylbuta-1,3-diene;hydrochloride |
InChI |
InChI=1S/C5H8.ClH/c1-4-5(2)3;/h4H,1-2H2,3H3;1H |
InChI 键 |
DCCQEPFMJMZBQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


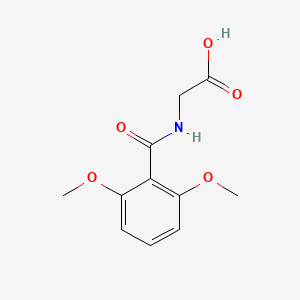
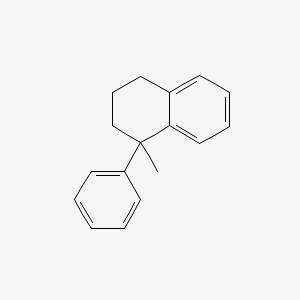
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
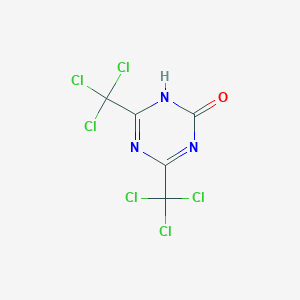
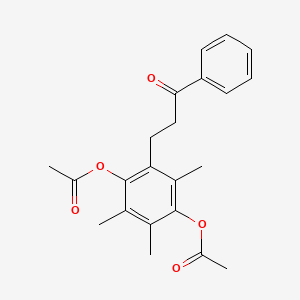
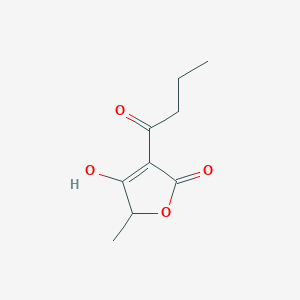
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
